molecular formula C14H12N4O B243234 4-amino-N-(1H-benzimidazol-2-yl)benzamide

4-amino-N-(1H-benzimidazol-2-yl)benzamide

Cat. No. B243234
M. Wt: 252.27 g/mol
InChI Key: AAXLOKUTFYXXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(1H-benzimidazol-2-yl)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used to target cancer cells that have defects in DNA repair pathways.

Mechanism of Action

4-amino-N-(1H-benzimidazol-2-yl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 4-amino-N-(1H-benzimidazol-2-yl)benzamide specifically targets cancer cells that have defects in DNA repair pathways, as these cells are more reliant on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects:
4-amino-N-(1H-benzimidazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by increasing the amount of DNA damage in cancer cells. 4-amino-N-(1H-benzimidazol-2-yl)benzamide has also been shown to induce cell death in cancer cells that have defects in DNA repair pathways. In addition, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-amino-N-(1H-benzimidazol-2-yl)benzamide is its specificity for cancer cells that have defects in DNA repair pathways. This makes it a promising candidate for combination therapy with chemotherapy and radiotherapy. However, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has some limitations in lab experiments. It has a short half-life, which requires frequent dosing, and it is metabolized quickly, which can lead to variability in its effects. In addition, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has poor solubility, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-amino-N-(1H-benzimidazol-2-yl)benzamide. One area of interest is its potential in combination therapy with immunotherapy, which has shown promising results in the treatment of various types of cancer. Another area of interest is the development of more potent and selective PARP inhibitors, which may have fewer side effects and be more effective in cancer treatment. Finally, there is a need for further research on the potential use of 4-amino-N-(1H-benzimidazol-2-yl)benzamide in other diseases, such as sickle cell anemia and neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-amino-N-(1H-benzimidazol-2-yl)benzamide involves a series of chemical reactions, starting with the condensation of 2-aminobenzimidazole and 4-fluorobenzaldehyde in the presence of a base to form 4-fluoro-N-(1H-benzimidazol-2-yl)benzamide. This intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to obtain the final product, 4-amino-N-(1H-benzimidazol-2-yl)benzamide.

Scientific Research Applications

4-amino-N-(1H-benzimidazol-2-yl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. 4-amino-N-(1H-benzimidazol-2-yl)benzamide is particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. In addition to its use in cancer treatment, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has also been investigated for its potential in other diseases, such as sickle cell anemia and neurodegenerative disorders.

properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-amino-N-(1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C14H12N4O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19)

InChI Key

AAXLOKUTFYXXMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.